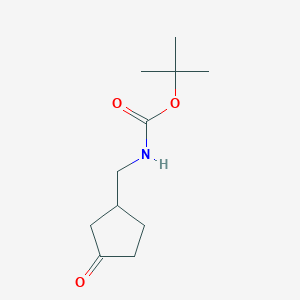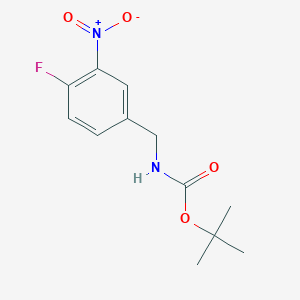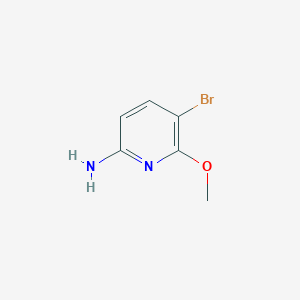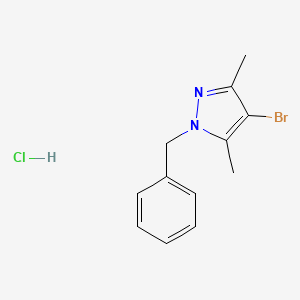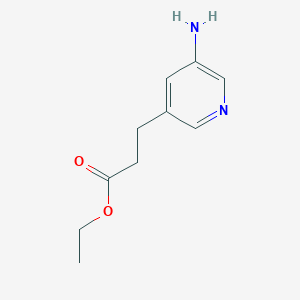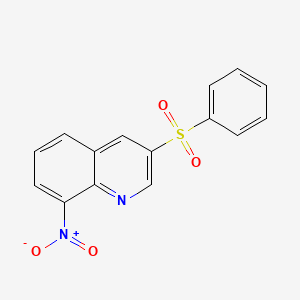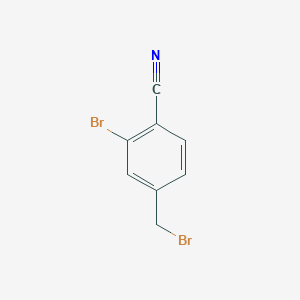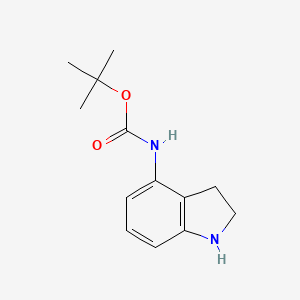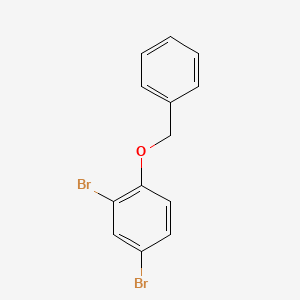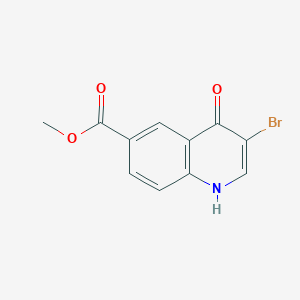
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” consists of a quinoline core with a bromine atom at the 3rd position, a hydroxy group at the 4th position, and a carboxylate group at the 6th position . The molecular weight of this compound is 282.09 g/mol .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in Ullmann-type coupling reactions, where nucleophilic substitution of a bromine atom with sodium azide gives an azido complex intermediate .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate serves as a scaffold for synthesizing compounds that exhibit potential anticancer activities. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a valuable asset in oncology research .
Antimicrobial Activity
The structural complexity of quinolines allows them to act against a broad spectrum of microbial pathogens. Research has shown that modifications to the quinoline structure, such as the addition of a methyl group at the 3-bromo-4-hydroxy position, can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate derivatives have shown promise in modulating inflammatory pathways, thus contributing to the field of anti-inflammatory drugs .
Antituberculosis Agents
Tuberculosis remains a global health challenge, and the emergence of drug-resistant strains has intensified the search for new therapeutics. Quinoline compounds, including Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, are being explored for their potential to inhibit Mycobacterium tuberculosis .
Antimalarial Properties
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The research into Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate derivatives continues to uncover new possibilities for treating malaria, especially in the face of increasing drug resistance .
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to healthcare systems. Quinoline derivatives are being investigated for their neuroprotective properties, which could lead to advancements in treating conditions like Alzheimer’s and Parkinson’s disease .
Cardiovascular Applications
Cardiovascular diseases are the leading cause of death globally. Compounds derived from Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate are being studied for their potential cardiovascular benefits, including the prevention of atherosclerosis and the reduction of heart disease risk factors .
Green Chemistry Synthesis
The synthesis of quinoline derivatives, including Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, is being revolutionized by green chemistry approaches. These methods aim to reduce environmental impact by utilizing eco-friendly catalysts and sustainable processes, thereby contributing to the field of industrial chemistry .
Zukünftige Richtungen
The future directions for “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” could involve further exploration of its potential biological activities and applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





